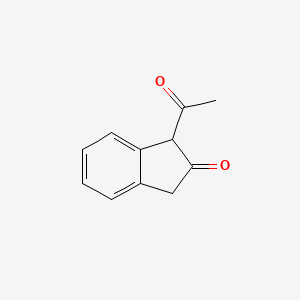![molecular formula C19H25NO B14005000 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- CAS No. 5430-64-8](/img/structure/B14005000.png)
3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- is a complex organic compound with a unique structure that includes an acenaphthylene core and a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- typically involves multi-step organic reactions. One common method includes the reaction of acenaphthylene with formaldehyde and diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its diethylaminoethyl group may interact with biological receptors or enzymes, leading to various biochemical responses. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A related compound with a similar acenaphthylene core but lacking the diethylaminoethyl group.
Naphthalene: Another aromatic compound with a simpler structure compared to 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-.
Properties
CAS No. |
5430-64-8 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(diethylamino)-1-(1,2-dihydroacenaphthylen-3-yl)propan-1-ol |
InChI |
InChI=1S/C19H25NO/c1-4-20(5-2)13(3)19(21)17-12-10-15-8-6-7-14-9-11-16(17)18(14)15/h6-8,10,12-13,19,21H,4-5,9,11H2,1-3H3 |
InChI Key |
FXEIPEMCWVHOLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C(C1=C2CCC3=CC=CC(=C32)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


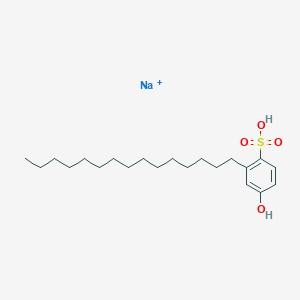
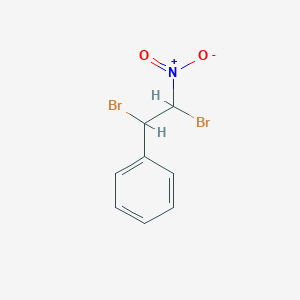
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)

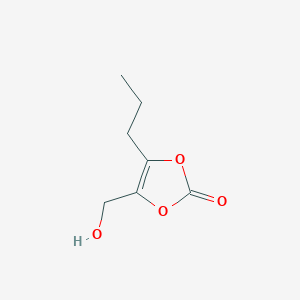
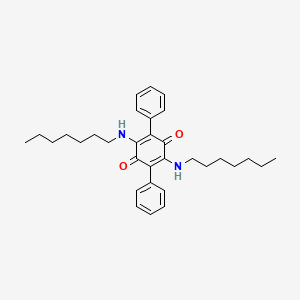
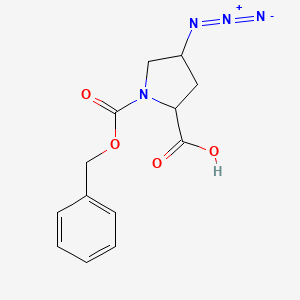
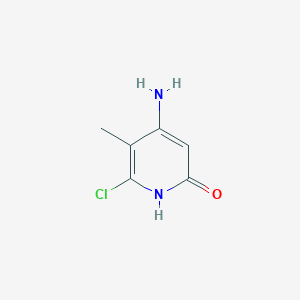
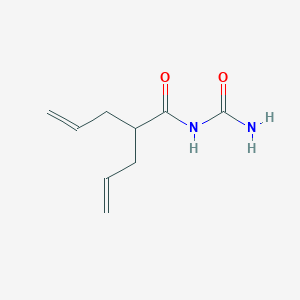

![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
